molecular formula C11H11NO3 B1362061 Methyl 5-methoxy-1H-indole-2-carboxylate CAS No. 67929-86-6

Methyl 5-methoxy-1H-indole-2-carboxylate

Cat. No.: B1362061
CAS No.: 67929-86-6
M. Wt: 205.21 g/mol
InChI Key: OXXJVMUTSUYQBR-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

Methyl 5-methoxy-1H-indole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of cancer cell growth and induce apoptosis. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and altering cellular responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis by modulating key signaling pathways . The compound can also influence gene expression, leading to the upregulation or downregulation of specific genes involved in cell cycle regulation, apoptosis, and cellular metabolism . Furthermore, this compound has been reported to affect cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For example, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream cellular responses . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further conjugated and excreted . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and oxidative phosphorylation . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific organelles . These interactions can influence the compound’s biological activity and overall cellular effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . Additionally, the compound can accumulate in the nucleus, where it can interact with transcription factors and modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes. One common method includes the intermediate formation of 5-methoxy-2-methyl-1H-indole, followed by further reactions to introduce the carboxylate group .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-8-3-4-9-7(5-8)6-10(12-9)11(13)15-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXJVMUTSUYQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987314
Record name Methyl 5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67929-86-6
Record name 1H-Indole-2-carboxylic acid, 5-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67929-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methoxy-1H-indole-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067929866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-methoxy-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of Methyl 5-methoxy-1H-indole-2-carboxylate and what spectroscopic techniques were used to characterize it?

A1: this compound is an organic compound with the molecular formula C11H11NO3 [, ]. The structure of this compound has been confirmed through single-crystal X-ray diffraction, which revealed it crystallizes in the monoclinic system with the space group P21/n []. Furthermore, a comprehensive spectroscopic analysis involving FT-IR, FT-Raman, UV, 1H NMR, and 13C NMR has been performed to characterize the compound []. This multi-faceted approach provides valuable insights into the compound's structure and properties.

Q2: Why is this compound considered a potential precursor to biologically active molecules? Have any computational studies been performed to support this?

A2: The indole ring system, present in this compound, is a common motif found in numerous naturally occurring and synthetic compounds exhibiting a wide array of biological activities []. This makes this compound a promising starting point for synthesizing novel compounds with potentially enhanced or tailored biological properties. While the provided abstracts do not detail specific computational studies on this compound, they suggest that such studies have been performed []. Computational chemistry techniques like molecular docking, QSAR modeling, and molecular dynamics simulations could be employed to predict the interactions of this compound and its derivatives with biological targets, providing valuable insights into their potential as drug candidates.

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